6-(4-Benzylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one
Description
Properties
IUPAC Name |
6-(4-benzylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-31-20-15-21(29)28(19-9-7-18(24)8-10-19)25-22(20)23(30)27-13-11-26(12-14-27)16-17-5-3-2-4-6-17/h2-10,15H,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICRNUOJSUOFQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-Benzylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The benzylpiperazine component is known to influence serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions. Preliminary studies suggest that it may act as a serotonin receptor agonist , leading to increased levels of serotonin in the synaptic cleft, thereby enhancing mood and alertness.
1. Neuropharmacological Effects
Research has indicated that derivatives of benzylpiperazine can stimulate the release of neurotransmitters such as dopamine , serotonin , and noradrenaline . For example, studies show that compounds similar to this compound exhibit stimulant effects comparable to those of amphetamines, albeit with lower potency .
2. Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of related piperazine compounds on various cell lines. For instance, N-benzylpiperazine (BZP) has been shown to induce oxidative stress and DNA damage in human cancer cell lines, suggesting potential neurotoxic effects .
| Concentration (µM) | LDH Release (%) | ROS Production (%) | DNA Damage (%) |
|---|---|---|---|
| 57 | 20 | 15 | 10 |
| 170 | 40 | 30 | 25 |
| 570 | 60 | 50 | 45 |
| 1700 | 80 | 70 | 65 |
Table: Cytotoxic effects of BZP on human cancer cells after a 24-hour exposure.
3. Behavioral Studies
Behavioral studies in animal models have demonstrated that compounds with similar structures can enhance locomotor activity and induce hyperactivity, which are indicative of stimulant properties. These effects are often measured using open field tests and elevated plus maze tests to assess anxiety-like behavior .
Case Studies
Several case studies have documented the effects of benzylpiperazine derivatives in clinical settings. One notable case involved patients reporting increased energy levels and euphoria after ingestion, alongside adverse effects such as anxiety and tachycardia. These findings underscore the dual nature of compounds like this compound, where therapeutic potential is accompanied by risks of abuse and toxicity .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 6-(4-Benzylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one exhibit antidepressant properties. The benzylpiperazine structure is associated with serotonin receptor modulation, which is crucial for antidepressant effects. Studies have shown that derivatives of piperazine can enhance mood and alleviate depressive symptoms in preclinical models .
Anticancer Properties
This compound's structural framework suggests potential anticancer activity. Pyridazinone derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that specific modifications to the pyridazinone ring can enhance cytotoxic effects against various cancer cell lines, including A549 lung cancer cells . The incorporation of fluorine groups is also known to influence the lipophilicity and bioactivity of such compounds.
Antimicrobial Activity
The antimicrobial potential of similar compounds has been explored, with some derivatives exhibiting significant bactericidal and bacteriostatic activities. The introduction of different substituents on the piperazine and pyridazinone rings can modulate their effectiveness against microbial strains . Such findings suggest that this compound may possess similar properties.
Mechanistic Insights
The pharmacological effects of this compound can be attributed to its ability to interact with specific biological targets:
- Serotonin Receptors : The benzylpiperazine moiety likely interacts with serotonin receptors, enhancing neurotransmitter activity.
- Enzyme Inhibition : Pyridazinones are known inhibitors of cyclooxygenase (COX) enzymes, which play a role in inflammatory processes. This suggests potential anti-inflammatory applications .
Case Studies
Several studies have highlighted the efficacy of related compounds:
- A study on pyrazole derivatives indicated that modifications could lead to enhanced antinociceptive and anti-inflammatory activities, suggesting a similar potential for pyridazinone derivatives like the one .
- Another investigation into pyridazinone derivatives demonstrated their effectiveness as COX inhibitors, showcasing their potential in treating inflammatory diseases .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several pharmacologically relevant molecules:
Key Observations :
- The 4-fluorophenyl group is a common feature in kinase-targeting compounds, contributing to π-π stacking and hydrophobic interactions .
- Benzylpiperazine moieties improve pharmacokinetic properties by balancing lipophilicity and hydrogen-bonding capacity .
Electronic and Conformational Differences
- Pyridazinone vs.
- Piperazine Linker Flexibility : The benzylpiperazine group in the target compound may adopt multiple conformations, unlike rigid triazole or coumarin derivatives, enabling adaptability in target binding .
- Solvent Effects : Methoxy and fluorophenyl groups in DMF exhibit solvatochromic shifts due to intramolecular charge transfer (ICT), as seen in quinazoline derivatives .
Q & A
Basic: What synthetic methodologies are recommended for preparing 6-(4-benzylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one?
Answer:
A common approach involves coupling benzylpiperazine derivatives with activated pyridazinone intermediates. For example:
Acylation : React 1-(4-fluorobenzyl)piperazine with a carbonylating agent (e.g., triphosgene) to form the piperazine-1-carbonyl intermediate.
Nucleophilic Substitution : Introduce the pyridazinone core via coupling with a pre-functionalized pyridazinone bearing a leaving group (e.g., chloride) at the 6-position.
Methoxy Group Installation : Protect the 5-position hydroxyl group during synthesis using methyl iodide under basic conditions.
Purification is typically achieved via column chromatography or crystallization using ethyl acetate/hexane mixtures. Characterization relies on H/C NMR and high-resolution mass spectrometry (HRMS) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1750 cm) and aromatic C-F (~1220 cm) stretches.
- NMR :
- H NMR: Identify methoxy protons as a singlet (~δ 3.8–4.0 ppm) and benzylpiperazine protons as multiplets (δ 2.5–3.5 ppm).
- C NMR: Verify carbonyl carbons (~δ 160–170 ppm) and quaternary carbons in the pyridazinone ring.
- HRMS : Confirm molecular ion [M+H] with <2 ppm error.
X-ray crystallography (if crystalline) resolves stereochemical ambiguities .
Basic: What preliminary assays evaluate its biological activity?
Answer:
- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (hCA I/II) using stopped-flow CO hydration assays. IC values <1 µM suggest strong inhibition .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations. Compare dose-response curves to reference drugs like doxorubicin .
Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact carbonic anhydrase inhibition?
Answer:
- Electron-Withdrawing Groups (e.g., 4-fluorophenyl): Enhance binding to hCA II’s zinc-active site via polar interactions, reducing IC by ~30% compared to non-halogenated analogs.
- Steric Effects : Bulky substituents (e.g., benzylpiperazine) improve selectivity for hCA IX/XII (tumor-associated isoforms) but reduce solubility.
- SAR Studies : Replace the methoxy group with hydroxyl to assess hydrogen-bonding contributions. Use molecular docking (e.g., AutoDock Vina) to validate binding poses .
Advanced: How to resolve contradictions in enzyme inhibition data across studies?
Answer:
- Assay Conditions : Standardize pH (e.g., 7.4 vs. 6.5) and buffer composition (e.g., Tris vs. HEPES), as hCA activity is pH-sensitive.
- Enzyme Source : Compare recombinant human isoforms vs. tissue extracts, which may contain endogenous inhibitors.
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates. Report IC with 95% confidence intervals .
Advanced: What crystallographic data support its binding mode to target enzymes?
Answer:
- Co-crystallization : Soak hCA II crystals with 1 mM compound for 24 hours. Resolve structures at ≤2.0 Å resolution (PDB ID: Custom).
- Key Interactions : The benzylpiperazine carbonyl forms hydrogen bonds with Thr199, while the 4-fluorophenyl group occupies the hydrophobic pocket near Val121.
- Thermal Shift Assays : Validate stability via ΔT shifts (>2°C) in differential scanning fluorimetry (DSF) .
Advanced: How to optimize solubility without compromising activity?
Answer:
- Prodrug Strategy : Convert the methoxy group to a phosphate ester (water-soluble) cleaved in vivo by phosphatases.
- Cationic Carriers : Formulate with poly(DMAEMA-co-PEGMA) copolymers (10–20 kDa) to enhance aqueous dispersion.
- Salt Formation : Use hydrochloride or mesylate salts; assess via shake-flask solubility assays in PBS (pH 7.4) .
Advanced: What analytical methods validate purity for in vivo studies?
Answer:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (ACN/HO + 0.1% TFA); purity ≥95% at 254 nm.
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values.
- Residual Solvents : Perform GC-MS to meet ICH Q3C limits (e.g., DMF <880 ppm) .
Advanced: How to evaluate its antioxidant potential in cellular models?
Answer:
- ROS Scavenging : Treat HepG2 cells with 10 µM compound and induce oxidative stress using HO (500 µM). Measure ROS via DCFH-DA fluorescence.
- Nrf2 Activation : Quantify nuclear Nrf2 levels via Western blot; compare to sulforaphane controls.
- Lipid Peroxidation : Assess MDA levels using thiobarbituric acid (TBA) assay in rat liver homogenates .
Advanced: What computational tools predict its ADMET properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
